molecular formula C11H15N3O2S2 B12802897 2-Sulfanilamido-4-ethyl-2-thiazoline CAS No. 5418-98-4

2-Sulfanilamido-4-ethyl-2-thiazoline

Cat. No.: B12802897
CAS No.: 5418-98-4
M. Wt: 285.4 g/mol
InChI Key: ZLQKLYQOJPEFTB-UHFFFAOYSA-N
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Description

2-Sulfanilamido-4-ethyl-2-thiazoline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanilamido-4-ethyl-2-thiazoline typically involves the cyclization of suitable amine and thiol precursors. One common method is the reaction of aniline derivatives with thiourea under acidic conditions, followed by cyclization to form the thiazoline ring . The reaction conditions often include refluxing in solvents like ethanol or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanilamido-4-ethyl-2-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolines .

Mechanism of Action

The mechanism of action of 2-Sulfanilamido-4-ethyl-2-thiazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s sulfur and nitrogen atoms play a crucial role in its binding to target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanilamido-4-ethyl-2-thiazoline is unique due to its specific substitution pattern and the presence of both sulfanilamido and ethyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

CAS No.

5418-98-4

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

IUPAC Name

4-amino-N-(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S2/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10/h3-6,9H,2,7,12H2,1H3,(H,13,14)

InChI Key

ZLQKLYQOJPEFTB-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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